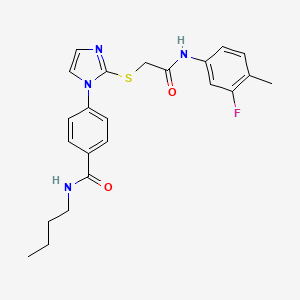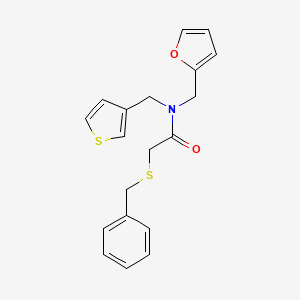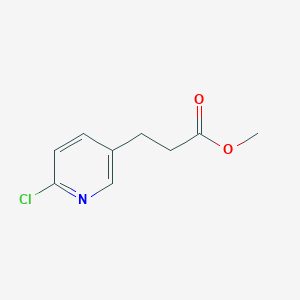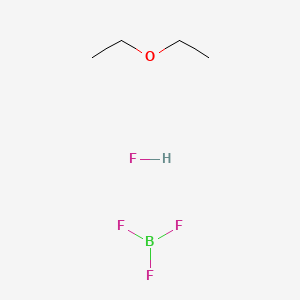![molecular formula C17H12Cl3NO2S2 B2848743 2-(4-Chlorophenyl)-4-[2,3-dichloro-4-(ethylsulfonyl)phenyl]-1,3-thiazole CAS No. 672951-37-0](/img/structure/B2848743.png)
2-(4-Chlorophenyl)-4-[2,3-dichloro-4-(ethylsulfonyl)phenyl]-1,3-thiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Chlorophenyl)-4-[2,3-dichloro-4-(ethylsulfonyl)phenyl]-1,3-thiazole (CET) is a thiazole derivative that has been studied for its potential applications in scientific research. Its unique structure, which includes a phenyl ring with two chlorine atoms and an ethylsulfonyl group, makes it a promising compound for various applications. CET has been used in the synthesis of new molecules, as well as in the study of biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Anticancer Potential
Research has shown that certain thiazole derivatives demonstrate promising anticancer activity. A study by Gomha, Salah, & Abdelhamid (2015) investigated novel thiadiazole and thiazole derivatives, revealing their potential as anticancer agents. Their synthesis and pharmacological evaluation indicated significant growth inhibitory effects on breast carcinoma cell lines.
Docking Studies and Crystal Structure
Docking studies are crucial for understanding how molecular structures interact with biological targets. A study by Al-Hourani et al. (2015) focused on tetrazole derivatives, including those with a structure similar to the compound . They used X-ray crystallography and docking studies to explore the interactions of these molecules with the cyclooxygenase-2 enzyme.
Synthesis for Antimicrobial Agents
Thiazole derivatives are also synthesized for their antimicrobial properties. In a study by Sah et al. (2014), a compound similar to 2-(4-Chlorophenyl)-4-[2,3-dichloro-4-(ethylsulfonyl)phenyl]-1,3-thiazole was synthesized and demonstrated moderate antimicrobial activity against various bacterial and fungal strains.
Corrosion Inhibition Studies
The compound is similar to derivatives studied for their corrosion inhibition properties. Kaya et al. (2016) Kaya et al. (2016) performed quantum chemical and molecular dynamics simulation studies on thiazole derivatives, revealing their potential as corrosion inhibitors for metals like iron.
Antiviral Activity
Thiadiazole sulfonamides, closely related to the compound , have shown antiviral properties. A study by Chen et al. (2010) synthesized new thiadiazole derivatives and tested them for anti-tobacco mosaic virus activity, indicating their potential as antiviral agents.
Molecular Dynamics and Quantum Chemical Studies
Thiazole derivatives have been the subject of extensive molecular dynamics and quantum chemical studies. For instance, Viji et al. (2020) conducted comprehensive studies on a thiazole derivative, including its antimicrobial activity and molecular docking, to understand its biological functions.
Propiedades
IUPAC Name |
2-(4-chlorophenyl)-4-(2,3-dichloro-4-ethylsulfonylphenyl)-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12Cl3NO2S2/c1-2-25(22,23)14-8-7-12(15(19)16(14)20)13-9-24-17(21-13)10-3-5-11(18)6-4-10/h3-9H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNPLQYHKEPYJSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=C(C(=C(C=C1)C2=CSC(=N2)C3=CC=C(C=C3)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12Cl3NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-(Azepan-1-yl)-2-[1-[(4-chlorophenyl)methyl]indol-3-yl]sulfanylethanone](/img/structure/B2848664.png)

![3-Fluoro-2-[(1-methylpyrrolidin-2-yl)methoxy]pyridine](/img/structure/B2848667.png)
![N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1-phenylcyclopropanecarboxamide](/img/structure/B2848669.png)
![3-({[3-(3,5-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(4-ethoxyphenyl)pyridazine](/img/structure/B2848670.png)
![3,4-Dihydrospiro[1-benzopyran-2,4'-oxane]-4-amine hydrochloride](/img/structure/B2848673.png)


![N2,N5-bis(3-(1H-benzo[d]imidazol-2-yl)phenyl)thiophene-2,5-dicarboxamide](/img/structure/B2848681.png)
![tert-Butyl N-{spiro[2.5]octan-1-yl}carbamate](/img/structure/B2848683.png)